molecular formula C14H18N6 B6080706 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole

1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6080706
M. Wt: 270.33 g/mol
InChI Key: UFMRSDPRLSKXKK-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole is a heterocyclic compound that features a unique structure combining cyclopentyl, dimethylpyrazol, and imidazopyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can yield cyclopentyl hydrazone, which can then be further reacted with 2,5-dimethylpyrazole and other reagents to form the desired imidazopyrazole structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-b]pyridine
  • 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]quinoline
  • 1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrimidine

Uniqueness

1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole is unique due to its specific combination of cyclopentyl, dimethylpyrazol, and imidazopyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclopentyl-5-(2,5-dimethylpyrazol-3-yl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-9-7-12(19(2)18-9)13-16-11-8-15-20(14(11)17-13)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMRSDPRLSKXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NC3=C(N2)C=NN3C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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